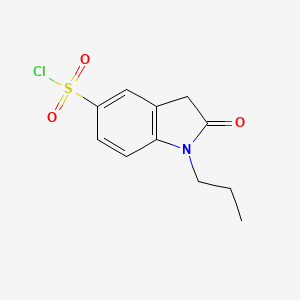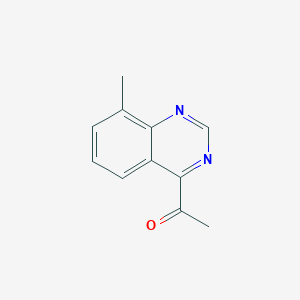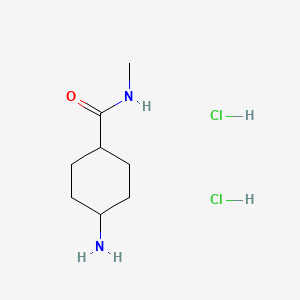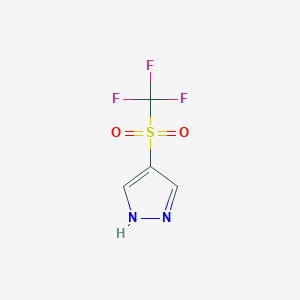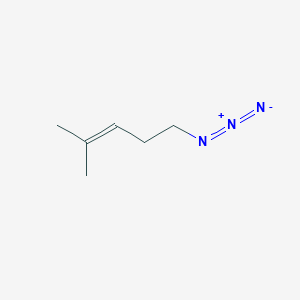
5-Azido-2-methylpent-2-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Azido-2-methylpent-2-ene is an organic compound characterized by the presence of an azido group (-N₃) attached to a methylpentene structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Azido-2-methylpent-2-ene typically involves the azidation of a suitable precursor. One common method is the conversion of 5-amino-2-methylpent-2-ene to the azido compound via diazotization followed by azidation using sodium azide as the azide source . This reaction is usually carried out under controlled conditions to ensure the efficient formation of the azido group.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve high yields and purity on an industrial scale.
Análisis De Reacciones Químicas
Types of Reactions
5-Azido-2-methylpent-2-ene can undergo various types of chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles, leading to the formation of different substituted products.
Cycloaddition Reactions: The azido group can participate in [3+2] cycloaddition reactions, forming triazoles.
Reduction Reactions: The azido group can be reduced to an amine group under suitable conditions.
Common Reagents and Conditions
Substitution: Sodium azide is commonly used for azidation reactions.
Cycloaddition: Copper(I) catalysts are often employed in click chemistry for the formation of triazoles.
Reduction: Hydrogenation or the use of reducing agents like lithium aluminum hydride can reduce the azido group to an amine.
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Cycloaddition: Triazole derivatives.
Reduction: Amine derivatives.
Aplicaciones Científicas De Investigación
5-Azido-2-methylpent-2-ene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of triazoles via click chemistry.
Biology: Potential use in bioconjugation techniques, where the azido group can be linked to biomolecules.
Medicine: Exploration in drug discovery and development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-Azido-2-methylpent-2-ene primarily involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions, forming stable triazole rings. This reactivity is exploited in various chemical transformations and bioconjugation processes. The molecular targets and pathways involved depend on the specific application and the nature of the reaction.
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-2-pentene: A structurally similar compound without the azido group.
5-Bromo-2-methylpent-2-ene: Another derivative with a bromo group instead of an azido group.
Uniqueness
5-Azido-2-methylpent-2-ene is unique due to the presence of the azido group, which imparts distinct reactivity and versatility in chemical synthesis. The azido group allows for specific reactions, such as click chemistry, which are not possible with other similar compounds like 2-Methyl-2-pentene or 5-Bromo-2-methylpent-2-ene .
Propiedades
Fórmula molecular |
C6H11N3 |
|---|---|
Peso molecular |
125.17 g/mol |
Nombre IUPAC |
5-azido-2-methylpent-2-ene |
InChI |
InChI=1S/C6H11N3/c1-6(2)4-3-5-8-9-7/h4H,3,5H2,1-2H3 |
Clave InChI |
XDOARWHXVVIXFH-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCCN=[N+]=[N-])C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


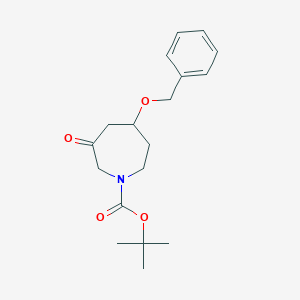

![(2R)-2-[tert-butoxycarbonyl(methyl)amino]-2-cyclopropyl-acetic acid](/img/structure/B15361174.png)
![N-(5-Methyl-[1,3,4]thiadiazol-2-yl)-2-m-tolylamino-propionamide](/img/structure/B15361175.png)
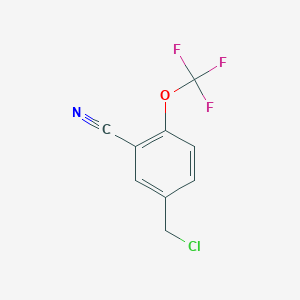

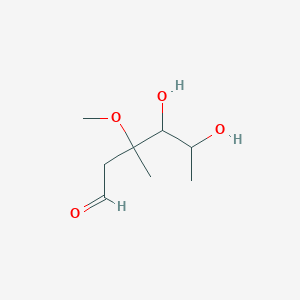
![cis-5-Benzyl-3a,6a-dimethyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B15361202.png)

